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Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase

kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in

hematopoietic cells.[1][2] It functions as a critical negative regulator of T-cell receptor (TCR)

and B-cell receptor (BCR) signaling pathways.[1][3][4] In the context of cancer, HPK1 acts as

an intracellular immune checkpoint, dampening the anti-tumor immune response.[4][5]

The kinase activity of HPK1 has been shown to suppress T-cell activation, proliferation, and

cytokine production.[2][6] Mechanistically, upon TCR engagement, HPK1 phosphorylates key

adaptor proteins such as SLP-76 (Src homology 2 domain containing leukocyte protein of 76

kDa).[1][4] This phosphorylation leads to the recruitment of the 14-3-3 protein complex,

resulting in the ubiquitination and subsequent degradation of SLP-76, which ultimately

attenuates the T-cell response.[7][8]

Preclinical studies utilizing HPK1 knockout or kinase-dead mouse models have demonstrated

enhanced anti-tumor immunity, providing a strong rationale for the pharmacological inhibition of

HPK1 as a therapeutic strategy.[7][8] These studies have shown that the absence of HPK1

activity leads to increased T-cell activation, elevated cytokine secretion, and improved tumor

growth inhibition.[2][9] Consequently, the development of small molecule HPK1 inhibitors has

become a major focus for pharmaceutical companies and academic institutions.[6][10]
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The discovery of potent and selective HPK1 inhibitors has been propelled by structure-based

drug design and high-throughput screening campaigns.[7] Several distinct chemical scaffolds

have been identified, leading to the development of multiple preclinical and clinical candidates.

Quantitative Data on Preclinical HPK1 Inhibitors
The following table summarizes the in vitro potency of various reported HPK1 inhibitors.

Compound/Inh
ibitor

Target IC50 (nM) Assay Type Reference

GNE-1858 HPK1 1.9 Kinase Assay [7][8]

Compound K

(BMS)
HPK1 2.6 Kinase Assay [7][8]

Piperazine

Analog XHS
HPK1 2.6 Kinase Assay [7][8]

Unnamed Insilico

Med Cpd
HPK1 10.4 Kinase Assay [11]

Diaminopyrimidin

e Carboxamide

22

HPK1 0.061 Kinase Assay [7][8]

Substituted

Exomethylene-

Oxindole C17

HPK1 0.05 Kinase Assay [7]

Sunitinib
Multi-RTK

(including HPK1)
~10 (Ki) Kinase Assay [7][8]
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Compound/
Inhibitor

Cellular
Assay

Cellular
IC50/EC50

In Vivo
Model

Key In Vivo
Findings

Reference

Piperazine

Analog XHS

SLP-76

PBMC Assay
0.6 µM - - [7][8]

Unnamed

Insilico Med

Cpd

SLP-76

Phosphorylati

on

-

CT26

Syngeneic

Model

TGI of 42%

(mono), 95%

(combo w/

anti-PD-1)

[11]

Compound K

(BMS)
T-cell assays -

1956

Sarcoma,

MC38

Enhanced T-

cell response,

synergy with

anti-PD-1

[5]

Pharmacokinetic Properties of a Preclinical HPK1
Inhibitor

Compoun
d

Species Dosing
Half-life
(t1/2)

Cmax
Bioavaila
bility (F)

Referenc
e

Unnamed

Insilico

Med Cpd

Mouse 1 mg/kg IV 0.6 h - - [11]

Mouse
10 mg/kg

PO
-

1801

ng/mL
116% [11]

Rat 1 mg/kg IV 0.8 h - - [11]

Rat
10 mg/kg

PO
- 518 ng/mL 80% [11]

Clinical Development of HPK1 Inhibitors
Several HPK1 inhibitors have advanced into clinical trials, primarily for the treatment of

advanced solid tumors.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.850855/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC8967249/
https://www.bioworld.com/articles/713921-insilico-medicine-divulges-novel-hpk1-inhibitor-with-robust-antitumor-activity?v=preview
https://jitc.bmj.com/content/9/1/e001402
https://www.bioworld.com/articles/713921-insilico-medicine-divulges-novel-hpk1-inhibitor-with-robust-antitumor-activity?v=preview
https://www.bioworld.com/articles/713921-insilico-medicine-divulges-novel-hpk1-inhibitor-with-robust-antitumor-activity?v=preview
https://www.bioworld.com/articles/713921-insilico-medicine-divulges-novel-hpk1-inhibitor-with-robust-antitumor-activity?v=preview
https://www.bioworld.com/articles/713921-insilico-medicine-divulges-novel-hpk1-inhibitor-with-robust-antitumor-activity?v=preview
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12423044?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Sponsor Phase Indication
ClinicalTrial
s.gov ID

Reference

BGB-15025 BeiGene Phase 1/2
Advanced

Solid Tumors

NCT0464938

5
[9][12]

CFI-402411
Treadwell

Therapeutics
Phase 1/2

Advanced

Solid

Malignancies

NCT0452141

3
[7][9][13]

NDI-101150
Nimbus

Therapeutics
Phase 1/2

Advanced

Solid Tumors

NCT0512848

7
[9][13]

GRC 54276

Glenmark

Pharmaceutic

als

Phase 1/2

Advanced

Solid Tumors

and

Lymphomas

NCT0587869

1
[9]

Early Clinical Trial Results
BGB-15025: In a phase 1 trial, BGB-15025 in combination with tislelizumab (an anti-PD-1

antibody) showed an objective response rate (ORR) of 18.4% in patients with advanced solid

tumors, whereas no responses were observed with monotherapy.[9]

NDI-101150: In a phase 1/2 trial, NDI-101150 monotherapy demonstrated a manageable

safety profile and an ORR of 15% in patients with clear cell renal cell carcinoma (ccRCC).

[14]

Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings.

Below are representative protocols for key experiments in HPK1 inhibitor development.

In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against

HPK1.

Materials:
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Recombinant human HPK1 enzyme

ATP (Adenosine triphosphate)

Kinase substrate (e.g., myelin basic protein or a specific peptide)

Test compound (Hpk1-IN-10 or other inhibitors)

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

384-well plates

Procedure:

Prepare serial dilutions of the test compound in DMSO.

Add the diluted compound to the wells of a 384-well plate.

Add the HPK1 enzyme and the kinase substrate to the wells.

Initiate the kinase reaction by adding ATP.

Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60

minutes).

Stop the reaction and measure the kinase activity using a suitable detection method that

quantifies ATP consumption or substrate phosphorylation.

Plot the percentage of inhibition against the compound concentration and fit the data to a

four-parameter logistic equation to determine the IC50 value.

Cellular SLP-76 Phosphorylation Assay
Objective: To assess the ability of an HPK1 inhibitor to block the phosphorylation of its direct

substrate, SLP-76, in a cellular context.

Materials:
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Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat)

Anti-CD3 and anti-CD28 antibodies for T-cell stimulation

Test compound

Cell lysis buffer

Phospho-specific antibody against pSLP-76 (Ser376)

Total SLP-76 antibody

Secondary antibodies for detection (e.g., HRP-conjugated)

Western blot or ELISA reagents

Procedure:

Culture PBMCs or Jurkat cells in appropriate media.

Pre-incubate the cells with various concentrations of the test compound for 1-2 hours.

Stimulate the T-cells with anti-CD3/anti-CD28 antibodies for a short period (e.g., 15-30

minutes).

Lyse the cells and collect the protein lysates.

Quantify the levels of phosphorylated SLP-76 and total SLP-76 using Western blotting or

ELISA.

Normalize the pSLP-76 signal to the total SLP-76 signal.

Determine the concentration of the compound that inhibits SLP-76 phosphorylation by 50%

(IC50).

In Vivo Syngeneic Tumor Model Efficacy Study
Objective: To evaluate the anti-tumor efficacy of an HPK1 inhibitor alone and in combination

with an immune checkpoint blocker.
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Materials:

Immunocompetent mice (e.g., C57BL/6 or BALB/c)

Syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma or CT26 colon carcinoma)

Test compound formulated for oral or intraperitoneal administration

Anti-PD-1 or anti-PD-L1 antibody

Calipers for tumor measurement

Procedure:

Implant a known number of tumor cells subcutaneously into the flank of the mice.

Allow the tumors to reach a palpable size (e.g., 50-100 mm³).

Randomize the mice into treatment groups (e.g., vehicle, test compound, anti-PD-1,

combination).

Administer the treatments according to a predefined schedule (e.g., daily oral gavage for the

compound, bi-weekly intraperitoneal injection for the antibody).

Measure the tumor volume with calipers every 2-3 days.

Monitor the body weight and overall health of the mice.

At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group

compared to the vehicle control.

Optionally, collect tumors and draining lymph nodes for pharmacodynamic analysis (e.g.,

immune cell infiltration, cytokine levels).

Visualizations
HPK1 Signaling Pathway in T-Cells
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12423044#hpk1-in-10-discovery-and-development-
history]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/product/b12423044#hpk1-in-10-discovery-and-development-history
https://www.benchchem.com/product/b12423044#hpk1-in-10-discovery-and-development-history
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12423044?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12423044?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

